

Application Notes and Protocols: Synthesis of Psilomethoxin from Ortho-Vanillin

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Compound of Interest			
Compound Name:	Psilomethoxin		
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Introduction

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a tryptamine of significant interest due to its structural relationship to the known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT. The first and only documented chemical synthesis of **psilomethoxin** was reported in 1965 by Marc Julia and his colleagues at the Pasteur Institute.[1][2][3] Their extensive 10-step synthesis commences with ortho-vanillin.[1][2] These application notes provide a detailed, reconstructed protocol of this synthesis, compiled from available literature and chemical knowledge. The quantitative data presented is based on the reported yields from the original publication.

Synthesis Pathway Overview

The synthesis of **psilomethoxin** from ortho-vanillin is a lengthy and complex process that can be broadly divided into three main stages:

- Modification of the Benzene Ring: Ortho-vanillin undergoes a series of reactions to introduce a nitro group and protect the hydroxyl group, preparing the ring for indole formation.
- Indole Ring Formation: The modified benzaldehyde is then used to construct the indole core structure.



• Side Chain Elaboration and Final Product Formation: The final steps involve the introduction of the dimethylaminoethyl side chain at the C3 position of the indole, followed by deprotection to yield **psilomethoxin**.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of **psilomethoxin** from ortho-vanillin, as described by Julia et al. (1965).



Step	Product Name	Starting Material	Reported Yield (%)
1	o-Vanillin benzenesulfonate	o-Vanillin	90
2	6-Nitro-o-vanillin benzenesulfonate	o-Vanillin benzenesulfonate	60
3	6-Nitro-o-vanillin	6-Nitro-o-vanillin benzenesulfonate	87
4	2-Benzyloxy-3- methoxy-6- nitrobenzaldehyde	6-Nitro-o-vanillin	89
5	4-Benzyloxy-5- methoxyindole	2-Benzyloxy-3- methoxy-6- nitrobenzaldehyde	Yield not specified
6	4-Benzyloxy-5- methoxygramine	4-Benzyloxy-5- methoxyindole	74
7	4-Benzyloxy-5- methoxyindole-3- acetonitrile	4-Benzyloxy-5- methoxygramine	82
8	4-Benzyloxy-5- methoxy-N,N- dimethyltryptamine	4-Benzyloxy-5- methoxyindole-3- acetonitrile	31
9	Psilomethoxin (4-HO- 5-MeO-DMT)	4-Benzyloxy-5- methoxy-N,N- dimethyltryptamine	Yield not specified

Note: Yields for some steps were not available in the accessed literature.

Experimental Protocols

The following protocols are reconstructed based on the partial text from the 1965 publication by Julia, Manoury, and Voillaume.



Step 1: Synthesis of o-Vanillin benzenesulfonate

- Objective: To protect the hydroxyl group of ortho-vanillin.
- Procedure:
 - o Dissolve 456 g of ortho-vanillin and 150 g of sodium hydroxide in 1000 cc of water.
 - Add 660 g of benzenesulfonyl chloride dropwise to the solution.
 - Filter the resulting mixture to obtain o-vanillin benzenesulfonate.
- Reported Yield: 90%
- Melting Point: 119-120 °C (from acetic acid)

Step 2: Synthesis of 6-Nitro-o-vanillin benzenesulfonate

- Objective: Nitration of the benzene ring.
- Procedure:
 - Add 250 g of o-vanillin benzenesulfonate in one portion to 2.5 L of fuming nitric acid, cooled to 0 °C.
 - Maintain the temperature between 5-10 °C for 5 minutes.
 - Pour the reaction mixture onto ice to precipitate the product.
- Reported Yield: 60%

Step 3: Synthesis of 6-Nitro-o-vanillin

- Objective: Deprotection of the hydroxyl group.
- Procedure:
 - Reflux 170 g of 6-nitro-o-vanillin benzenesulfonate with 2 L of methanol for 10 minutes with vigorous stirring.



- Add a solution of 100 g of potassium hydroxide in 200 cc of water and 400 cc of methanol.
- Reflux the mixture for an additional 30 minutes.
- Dissolve the precipitated product in boiling water and acidify to yield 6-nitro-o-vanillin.
- Reported Yield: 87%
- Melting Point: 104 °C

Step 4: Synthesis of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

- Objective: Protection of the newly formed hydroxyl group.
- Procedure:
 - Prepare a mixture of 50 g of 6-nitro-o-vanillin, 300 cc of dimethyl sulfoxide, 80 g of potassium carbonate, and 500 cc of dimethylformamide.
 - Add 50 g of benzyl chloride to the mixture.
 - Stir the reaction at 40-50 °C for 12 hours.
 - Pour the mixture onto ice to precipitate the product.
- Reported Yield: 89%
- Melting Point: 89 °C

Step 5: Synthesis of 4-Benzyloxy-5-methoxyindole

- Objective: Formation of the indole ring.
- Note: The specific details for this step are not fully available in the accessed literature. It is
 presumed to involve a reductive cyclization of the nitro group, likely using a reducing agent
 such as sodium dithionite or catalytic hydrogenation.



Step 6: Synthesis of 4-Benzyloxy-5-methoxygramine (Mannich Reaction)

- Objective: Introduction of a dimethylaminomethyl group at the C3 position of the indole.
- Procedure:
 - React 4-benzyloxy-5-methoxyindole with a mixture of formaldehyde and dimethylamine.
 - The reaction is left overnight.
 - The mixture is then poured onto ice and made alkaline to precipitate the product.
- Reported Yield: 74%
- Melting Point: 140-142 °C (from ethyl acetate)

Step 7: Synthesis of 4-Benzyloxy-5-methoxyindole-3-acetonitrile

- Objective: Conversion of the gramine to a nitrile, extending the side chain.
- Procedure:
 - Dissolve 20 g of 4-benzyloxy-5-methoxygramine in 400 cc of methanol.
 - Add a solution of 9 g of potassium cyanide in 20 cc of water.
 - Cool the mixture to below 10 °C and add 25 g of methyl iodide.
 - Stir the reaction at 25 °C for 24 hours.
 - Evaporate the solvent at a temperature below 40 °C.
 - Extract the residue with diethyl ether, wash with dilute HCI, sodium bicarbonate, and water, then dry and evaporate to yield the product.
- Reported Yield: 82%



Melting Point: 128 °C (from ethanol)

Step 8: Synthesis of 4-Benzyloxy-5-methoxy-N,N-dimethyltryptamine

- Objective: Reduction of the nitrile to the primary amine.
- Procedure:
 - Reduce 14 g of 4-benzyloxy-5-methoxyindole-3-acetonitrile in 300 cc of 33% alcoholic dimethylamine with hydrogen gas and a Raney Nickel catalyst at 40 °C and 100 atm pressure.
- Reported Yield: 31%
- Fumarate Salt Melting Point: 176 °C (from ethanol)

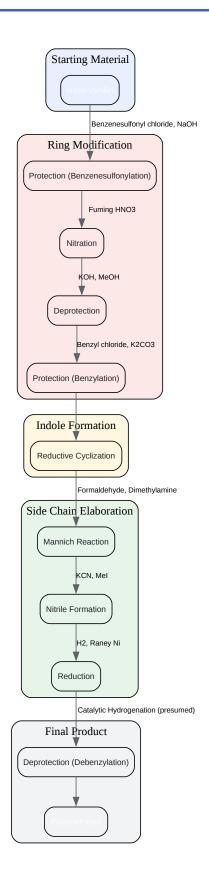
Step 9 & 10: Synthesis of Psilomethoxin (4-HO-5-MeO-DMT)

- Objective: Deprotection of the benzyl group to yield the final product.
- Note: The specific details for the debenzylation step are not available in the accessed literature. This is typically achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) to cleave the benzyl ether. The final step would be purification of the resulting psilomethoxin.

Visualizations Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of **psilomethoxin** from ortho-vanillin.





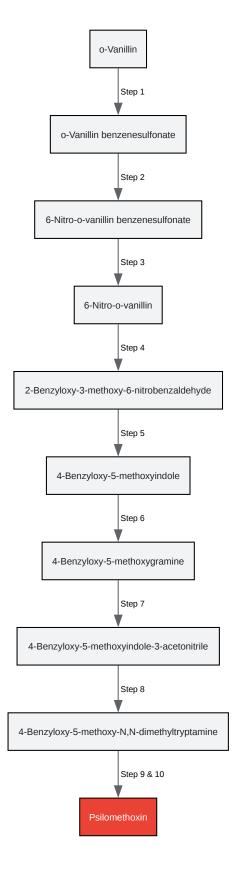
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Caption: Workflow for Psilomethoxin Synthesis.



Chemical Reaction Pathway

This diagram outlines the chemical transformations from ortho-vanillin to psilomethoxin.





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Caption: Psilomethoxin Reaction Pathway.

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